An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0)
An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-3-methylbutan-2-amine, a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical suppliers, theoretical predictions, and data on structurally analogous compounds to offer a robust resource for researchers. The document is structured to provide a deep understanding of its chemical identity, predicted properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential, yet currently unexplored, applications in drug discovery.
Chemical Identity and Molecular Structure
1-(4-Fluorophenyl)-3-methylbutan-2-amine is a primary amine featuring a 4-fluorophenyl group attached to a 3-methylbutane backbone at the first position, with the amine group located at the second position.
Molecular Formula: C₁₁H₁₆FN[1]
Molecular Weight: 181.25 g/mol [1]
CAS Number: 1178757-00-0[1]
Canonical SMILES: CC(C)C(CC1=CC=C(F)C=C1)N[1]
InChI Key: InChI=1S/C11H16FN/c1-8(2)10(12)7-9-3-5-11(13)6-4-9/h3-6,8,10H,7,12H2,1-2H3
Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆FN | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimated based on analogs |
| Melting Point | Not Applicable (Predicted Liquid) | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water. | Inferred from similar compounds |
| pKa (basic) | Predicted: 9.5 - 10.5 | Estimated based on analogs |
| LogP | Predicted: ~2.8 - 3.2 | Estimated based on analogs |
Synthesis and Experimental Protocols
The most plausible and industrially scalable synthetic route to 1-(4-Fluorophenyl)-3-methylbutan-2-amine is through the reductive amination of its corresponding ketone precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one. This method is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation[4][5].
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves a two-step, one-pot reaction where the ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)-3-methylbutan-2-amine via reductive amination.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for reductive amination[6][7]. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add anhydrous methanol to dissolve the reactants completely. The volume should be sufficient to maintain a stirrable solution (approximately 5-10 mL per gram of ketone).
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane (DCM) to the aqueous residue and transfer the mixture to a separatory funnel.
-
Make the aqueous layer basic (pH > 9) by the addition of a saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x additional portions).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, typically containing 1-2% triethylamine to prevent streaking of the amine on the silica gel.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
(Optional) Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.
Potential Applications and Research Trajectories
While no specific biological activities have been reported for 1-(4-Fluorophenyl)-3-methylbutan-2-amine, its structural motifs are present in a variety of biologically active molecules. The fluorophenylalkylamine scaffold is a common feature in compounds targeting the central nervous system.
-
Analogs in Neuroscience Research: The 4-fluorophenyl group is a key component in many psychoactive compounds and probes for neurotransmitter transporters. For instance, it is a core structure in the selective serotonin reuptake inhibitor (SSRI) citalopram and in molecules designed to have a high affinity for the dopamine transporter (DAT). The introduction of fluorine can enhance metabolic stability and alter the electronic properties of the molecule, which can be beneficial for drug design.
-
Potential as a Synthetic Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, further alkylation, and the construction of heterocyclic systems.
-
Use in Fragment-Based Drug Discovery: As a relatively small molecule with a desirable fluorophenyl group, it could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.
It is important to emphasize that these are potential areas of application based on the chemical structure, and dedicated pharmacological studies are required to determine the actual biological profile of 1-(4-Fluorophenyl)-3-methylbutan-2-amine.
Safety and Handling
Specific toxicology data for 1-(4-Fluorophenyl)-3-methylbutan-2-amine is not available. However, based on the general properties of aromatic amines, the following precautions should be taken:
-
Handling: Should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Aromatic amines can be skin and respiratory irritants.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and organic synthesis. While direct experimental data is currently scarce, this guide provides a comprehensive starting point for researchers by outlining its chemical identity, predicted properties, a robust synthetic protocol, and potential areas of application based on its structural features. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential.
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-
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